4,6-Dinitro-1,3-benzothiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60174-43-8 |
|---|---|
Molecular Formula |
C7H4N4O4S |
Molecular Weight |
240.20 g/mol |
IUPAC Name |
4,6-dinitro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H4N4O4S/c8-7-9-6-4(11(14)15)1-3(10(12)13)2-5(6)16-7/h1-2H,(H2,8,9) |
InChI Key |
OVSHXQWJNQQEAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])N=C(S2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Dinitro 1,3 Benzothiazol 2 Amine
Established Chemical Synthesis Pathways and Precursor Reactivity
Cyclization Reactions Leading to the 1,3-Benzothiazole Core Structure
The formation of the 1,3-benzothiazole ring is the cornerstone of the synthesis. The most common and versatile methods involve the condensation and subsequent cyclization of a benzene (B151609) ring bearing ortho-amino and -thio functional groups.
One of the principal methods is the reaction of 2-aminothiophenols with various electrophilic partners. mdpi.com This can include condensation with aldehydes, ketones, carboxylic acids, acyl chlorides, or nitriles. mdpi.commdpi.com For instance, the reaction of 2-aminothiophenol with acyl chlorides can proceed under moderate conditions to form 2-substituted benzothiazoles. pharmacyjournal.in
Another widely used classical approach is the Hugershoff reaction, which involves the cyclization of N-arylthioureas, typically in the presence of an oxidizing agent like bromine. indexcopernicus.com Alternatively, anilines can be reacted with thiocyanates, such as potassium thiocyanate (B1210189) (KSCN), in the presence of an acid and an oxidizing agent to form the 2-aminobenzothiazole (B30445) structure directly. indexcopernicus.comrjpbcs.com
| Reaction Name/Type | Precursors | Reagents/Conditions | Product |
| Condensation | 2-Aminothiophenol + Aldehyde | Oxidizing agent (e.g., H2O2/HCl, DMSO) | 2-Aryl/Alkyl-benzothiazole |
| Condensation | 2-Aminothiophenol + Acyl Chloride | Base or mild heating | 2-Aryl/Alkyl-benzothiazole |
| Hugershoff Reaction | N-Arylthiourea | Oxidizing agent (e.g., Br2, SO2Cl2) | 2-Aminobenzothiazole derivative |
| Thiocyanate Reaction | Substituted Aniline (B41778) + KSCN | Acid (e.g., Acetic Acid), Bromine | 2-Aminobenzothiazole derivative |
This table summarizes common established methods for forming the 1,3-benzothiazole core.
Strategic Introduction of Nitro and Amino Functionalities
The synthesis of 4,6-Dinitro-1,3-benzothiazol-2-amine requires the precise placement of two nitro groups and one amino group. This can be achieved either by building the ring from an already substituted benzene precursor or by functionalizing the pre-formed benzothiazole (B30560) core.
Introduction of the 2-Amino Group: The 2-amino functionality is often incorporated directly during the cyclization process. Reactions involving the cyclization of arylthioureas or the reaction of anilines with thiocyanate salts inherently yield the 2-aminobenzothiazole structure. indexcopernicus.com
Introduction of Nitro Groups: Direct nitration of the 2-aminobenzothiazole ring system can be challenging, often leading to a mixture of isomers and potential oxidation. google.com A more controlled and strategic approach involves the protection of the exocyclic amino group, typically through acylation, prior to nitration. For example, 2-aminobenzothiazole can be converted to 2-acetylaminobenzothiazole. Nitration of this protected intermediate with a mixture of nitric acid and sulfuric acid has been shown to selectively yield 2-acetylamino-6-nitrobenzothiazole. google.com Subsequent hydrolysis of the acetyl group under acidic or basic conditions liberates the free amino group to give 2-amino-6-nitrobenzothiazole (B160904). google.com
To achieve the 4,6-dinitro substitution pattern, a second, more forceful nitration step would be required on the mono-nitrated intermediate. Alternatively, and more commonly for polysubstituted rings, the synthesis starts with a precursor that already contains the desired nitro groups. A plausible pathway involves the cyclization of a dinitro-substituted aniline derivative, such as 3-chloro-4-nitro-aniline, which can be reacted with potassium thiocyanate in the presence of bromine and acetic acid to form a nitro-substituted 2-aminobenzothiazole. rjptonline.org This strategy ensures the correct positioning of the functional groups from the outset.
Novel and Green Chemistry Approaches in the Synthesis of this compound
In response to the growing need for environmentally benign chemical processes, several novel and green methodologies have been developed for the synthesis of benzothiazole derivatives. These methods focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.
Catalytic Synthesis Strategies and Mechanistic Insights
The use of catalysts can significantly enhance the efficiency of benzothiazole synthesis, allowing for milder reaction conditions and higher yields. A wide range of catalytic systems has been explored.
Metal Catalysis: Transition metals such as copper (Cu) and palladium (Pd) have been effectively used to catalyze the C-S bond formation in intramolecular cyclizations. indexcopernicus.com For example, copper(I) iodide (CuI) has been used in the oxidative cyclization of 2-aminobenzothiazole with other reagents. nih.gov
Non-Metal Catalysis: Molecular iodine has been reported as an inexpensive and efficient catalyst for the one-pot, solid-phase synthesis of benzothiazoles from 2-aminothiophenol and benzoic acid derivatives. pharmacyjournal.innih.gov Heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂), offer advantages like easy preparation, low cost, and recyclability for the synthesis from acyl chlorides. nih.gov
Biocatalysis: Enzymes like laccases have been employed to catalyze the condensation of 2-aminothiophenol with aromatic aldehydes under green conditions. nih.gov
| Catalyst Type | Example Catalyst | Reaction Type | Advantages |
| Metal | Cu(I), Pd(II) | Intramolecular C-S Coupling | High yields, mild conditions |
| Non-Metal | Molecular Iodine | Condensation/Cyclization | Low cost, solvent-free potential |
| Heterogeneous | NaHSO₄-SiO₂ | Condensation | Recyclable, non-toxic, inexpensive |
| Biocatalyst | Laccase | Condensation | Environmentally friendly, high selectivity |
This table presents examples of catalytic systems used in the synthesis of benzothiazoles.
Solvent-Free and Mechanochemical Synthetic Methodologies
Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions, often assisted by microwave irradiation or mechanochemistry, have proven highly effective for benzothiazole synthesis.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating. pharmacyjournal.in The synthesis of 2-aryl-benzothiazoles from 2-aminothiophenol and aryl aldehydes has been efficiently performed under solvent-free, microwave-assisted conditions, sometimes using a biocatalyst. pharmacyjournal.intsijournals.com
Mechanochemical Synthesis: Mechanochemistry utilizes mechanical force, such as grinding or ball milling, to induce chemical reactions. nih.govacs.org This solvent-free approach has been successfully applied to the synthesis of 2-substituted benzothiazoles by grinding 2-aminothiophenol with aldehydes, often without any catalyst. mdpi.com The benefits include operational simplicity, reduced waste, and excellent yields in short reaction times. mdpi.comresearchgate.net
Applications of Continuous Flow Chemistry in Synthesis
Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a paradigm shift from traditional batch processing. This technology provides superior control over reaction parameters, enhances safety, and facilitates scalability. mtak.hu
The synthesis of benzothiazole derivatives has been adapted to continuous flow systems. akjournals.com This approach allows for the use of high temperatures and pressures, significantly accelerating reaction rates. akjournals.com Furthermore, multi-step syntheses, such as a sequence involving ring formation and nitro group reduction, can be "telescoped" into a single continuous process, eliminating the need to isolate intermediates. mtak.huakjournals.com The precise control and rapid mixing in microreactors can lead to cleaner products and higher yields, while the small reaction volumes enhance safety, especially when dealing with hazardous reagents or exothermic reactions. mtak.hu
Synthetic Optimization and Reaction Condition Analysis for this compound
The synthesis of this compound is primarily achieved through the electrophilic nitration of a 2-aminobenzothiazole precursor. The core of the synthetic challenge lies in controlling the reaction conditions to ensure the nitro groups are added at the correct positions (regioselectivity) and to maximize the yield and purity of the final product. The process involves the generation of a highly reactive electrophile, the nitronium ion (NO₂⁺), typically from a mixture of nitric acid and sulfuric acid masterorganicchemistry.comma.edu. Sulfuric acid protonates nitric acid, which then loses a water molecule to form the nitronium ion, the key species that attacks the electron-rich benzene ring of the benzothiazole system masterorganicchemistry.comma.edu.
Optimizing the yield and purity in the synthesis of nitrated benzothiazoles requires careful control over several reaction parameters, including temperature, reagent concentration, and reaction time. The use of a mixed acid system (HNO₃/H₂SO₄) is a standard method for aromatic nitration masterorganicchemistry.comgoogle.com. The sulfuric acid not only catalyzes the formation of the nitronium ion but also acts as a solvent google.com.
Research into the synthesis of the related key intermediate, 2-amino-6-nitrobenzothiazole, provides critical insights into yield optimization that are applicable to the dinitro compound. In one established process, 2-acetylaminobenzothiazole is used as the starting material to improve selectivity and yield google.comgoogle.com. The reaction conditions are meticulously controlled; for instance, the starting material is dissolved in sulfuric acid monohydrate, cooled, and then nitrated with a specific concentration of mixed acid google.comgoogle.com. After the addition of the nitrating agent, the mixture is stirred for a set period at a controlled temperature to ensure the reaction goes to completion, thereby maximizing the yield google.com.
The isolation procedure is also crucial for purity. After the reaction, the mixture is typically discharged onto ice, causing the nitrated product to precipitate google.comgoogle.com. This precipitate is then isolated and washed thoroughly with water to remove any remaining acid and water-soluble impurities google.com. For certain applications, the resulting product can be of sufficient quality to be used directly without further purification steps google.com. Subsequent hydrolysis of the acetyl group yields the free amine. The conditions described in patent literature for the synthesis of the mono-nitro derivative demonstrate a focus on achieving high yield and purity through precise procedural control.
The following interactive table summarizes typical reaction conditions and their roles in optimizing the synthesis of nitrated aminobenzothiazoles.
| Parameter | Condition/Reagent | Purpose in Optimization | Reference |
|---|---|---|---|
| Starting Material | 2-Acylaminobenzothiazole | Improves regioselectivity, leading to a purer product and higher effective yield of the desired isomer. | google.com |
| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | Efficiently generates the required nitronium ion (NO₂⁺) electrophile for the reaction. | masterorganicchemistry.comgoogle.com |
| Temperature | 0°C to 15°C | Controls the reaction rate and minimizes the formation of unwanted byproducts from side reactions. | google.comgoogle.com |
| Reaction Time | ~2 hours post-addition | Ensures the nitration reaction proceeds to completion for maximum conversion and yield. | google.comgoogle.com |
| Isolation Method | Precipitation in ice-water | Effectively separates the organic product from the acidic reaction medium and inorganic byproducts. | google.com |
For an aromatic compound like this compound, the primary challenge is regioselectivity—controlling the positions of substitution on the benzene ring. Stereoselectivity is not a factor in the final aromatic product. The directing effects of the substituents already on the benzothiazole ring system govern the position of the incoming nitro groups.
To overcome this lack of regioselectivity, a common and highly effective strategy is to use a protecting group on the amine. The amine is first acylated, for example, by reacting it with acetic anhydride (B1165640) to form 2-acetylaminobenzothiazole google.comgoogle.com. The resulting acetylamino group is still an activating, ortho-, para-director, but it is less powerful than a primary amine. This moderation of reactivity, along with the steric bulk of the acetyl group, provides significantly improved control over the position of nitration. When this acylated intermediate is nitrated, the 6-position is highly favored, leading to a much purer product google.com. This method provides high selectivity for the 6-nitro compound, which is a crucial step toward the synthesis of the 4,6-dinitro derivative google.com. Achieving the dinitrated product would then involve subjecting this selectively-produced mono-nitro intermediate to further, more forceful nitration conditions to add the second nitro group at the 4-position.
This strategic use of an acyl protecting group is a cornerstone of synthetic optimization for this class of compounds, transforming a low-yield, non-selective reaction into a highly efficient and regioselective process.
Chemical Reactivity and Mechanistic Investigations of 4,6 Dinitro 1,3 Benzothiazol 2 Amine
Reactivity Profiles of the Amine Functionality in 4,6-Dinitro-1,3-benzothiazol-2-amine
The exocyclic amine group at the 2-position of the benzothiazole (B30560) ring is a primary site for nucleophilic reactions. However, the strong electron-withdrawing effect of the two nitro groups on the benzene (B151609) ring diminishes the electron density on the amine nitrogen, thereby reducing its nucleophilicity compared to unsubstituted 2-aminobenzothiazole (B30445).
The amine group of this compound can act as a nucleophile, participating in substitution reactions. For instance, it can react with highly electrophilic reagents. While specific studies on this exact compound are limited, related reactions of other 2-aminobenzothiazoles provide insight. For example, 2-aminobenzothiazole derivatives are known to react with electrophilic partners to form a variety of heterocyclic systems. researchgate.netuokerbala.edu.iqrsc.org The presence of strong deactivating nitro groups in the 4- and 6-positions is expected to decrease the rate of such reactions.
One illustrative example from the literature involves the reaction of 7-chloro-4,6-dinitrobenzofuroxan with 2-aminobenzothiazoles, which proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where the amino group of the benzothiazole acts as the nucleophile. mdpi.com This suggests that despite the deactivating nitro groups, the amine in this compound retains sufficient nucleophilicity to react with potent electrophiles.
Acylation and alkylation reactions at the exocyclic amino group are common for 2-aminothiazole (B372263) and 2-aminobenzothiazole derivatives. mdpi.comnih.gov These reactions typically involve the treatment of the amine with acylating agents (like acid chlorides or anhydrides) or alkylating agents (such as alkyl halides).
For this compound, acylation would lead to the corresponding N-(4,6-dinitro-1,3-benzothiazol-2-yl)amide derivatives. The reaction conditions would likely require a base to deprotonate the amine and enhance its nucleophilicity, or the use of highly reactive acylating agents. Similarly, alkylation would yield secondary or tertiary amines, though the reduced nucleophilicity of the starting amine might necessitate harsher reaction conditions or more reactive alkylating agents. A study on the acylation of 2-amino-4-halothiazoles highlights the use of anhydrous conditions with a tertiary amine base for successful acylation. nih.gov
Table 1: Expected Products from Acylation and Alkylation of this compound
| Reactant | Reagent | Expected Product |
| This compound | Acetyl chloride | N-(4,6-Dinitro-1,3-benzothiazol-2-yl)acetamide |
| This compound | Methyl iodide | 2-(Methylamino)-4,6-dinitro-1,3-benzothiazole |
Reactions Involving the Nitro Groups in this compound
The two nitro groups are key to the molecule's electrophilic character and can undergo reduction to yield amino functionalities.
The reduction of nitro groups is a well-established transformation in organic synthesis. Common reducing agents include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂, Pd/C). The stepwise reduction of the two nitro groups in this compound is possible, potentially allowing for the selective formation of mono-amino or di-amino products depending on the reaction conditions.
The complete reduction of both nitro groups would yield 2,4,6-triamino-1,3-benzothiazole. The resulting polyamino-substituted benzothiazole would be significantly more electron-rich and susceptible to oxidation. The characterization of these reduction products would typically involve spectroscopic methods such as NMR and mass spectrometry to confirm the conversion of the nitro groups to amino groups. A related synthesis of 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one from a nitro precursor demonstrates the feasibility of reducing a nitro group on the benzothiazole ring. researchgate.net
Table 2: Potential Reduction Products of this compound
| Starting Material | Reaction Conditions | Major Product |
| This compound | Controlled reduction | 4-Amino-2-amino-6-nitro-1,3-benzothiazole or 6-Amino-2-amino-4-nitro-1,3-benzothiazole |
| This compound | Complete reduction | 2,4,6-Triamino-1,3-benzothiazole |
Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is expected to be extremely difficult. wikipedia.orgmasterorganicchemistry.com The presence of two strongly deactivating nitro groups and the electron-withdrawing nature of the thiazole (B1198619) ring system significantly reduce the nucleophilicity of the aromatic ring. wikipedia.org The amino group at the 2-position is an activating group, but its effect is likely insufficient to overcome the deactivating influence of the other substituents.
If an EAS reaction were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The amino group is ortho, para-directing, while the nitro groups are meta-directing. In this case, the only available position on the benzene ring is at C-5 and C-7. Given the steric hindrance and the electronic deactivation, substitution at these positions would be highly unfavorable.
Heterocyclic Ring Transformations and Stability Studies of this compound
The benzothiazole ring is generally a stable heterocyclic system. However, extreme reaction conditions can lead to ring-opening or transformations. The stability of the benzothiazole ring in this compound is enhanced by its aromaticity.
Studies on the stability of cycloalkanes show that ring strain can affect stability, but this is less of a concern for aromatic heterocyclic systems like benzothiazole. libretexts.org The primary factors influencing the stability of this particular molecule would be the strong electron-withdrawing effects of the nitro groups, which could make the thiazole ring susceptible to nucleophilic attack under certain conditions, potentially leading to ring opening. However, there is a lack of specific literature data on the ring transformations and detailed stability studies of this compound.
Degradation Mechanisms under Controlled Chemical Environments
No specific studies detailing the degradation of this compound under controlled chemical environments, such as acidic, basic, or oxidative conditions, were identified. The presence of two nitro groups, which are strong electron-withdrawing groups, is expected to significantly influence the electron density distribution of the benzothiazole ring system. This would likely render the aromatic ring susceptible to nucleophilic attack. However, without experimental data, the specific degradation products and pathways remain speculative.
Ring Opening and Closure Mechanistic Pathways
Similarly, there is a lack of published research on the ring opening and closure mechanisms of this compound. The stability of the benzothiazole ring is generally high, but the strong electron-withdrawing nature of the nitro groups could potentially facilitate ring-opening reactions under specific conditions, for instance, in the presence of strong nucleophiles or under harsh reaction conditions. Mechanistic pathways for such transformations have not been elucidated for this particular compound.
Advanced Structural and Spectroscopic Elucidation of 4,6 Dinitro 1,3 Benzothiazol 2 Amine
X-ray Crystallographic Analysis of 4,6-Dinitro-1,3-benzothiazol-2-amine
A definitive single-crystal X-ray structure for this compound has not been reported in the surveyed literature. However, a detailed analysis can be inferred from its constituent functional groups and data from structurally related molecules.
The crystal structure of this compound is expected to be heavily influenced by a network of strong and weak intermolecular interactions. The primary forces governing the crystal packing would include:
Hydrogen Bonding: The exocyclic amino group (-NH₂) is a potent hydrogen bond donor, while the oxygen atoms of the two nitro groups (-NO₂) are strong hydrogen bond acceptors. It is highly probable that intermolecular N-H···O hydrogen bonds form, linking adjacent molecules into chains, sheets, or more complex three-dimensional networks. This is a common feature in nitro-amino aromatic compounds.
π–π Stacking: The planar, electron-deficient benzothiazole (B30560) ring system is expected to participate in π–π stacking interactions. These interactions, driven by electrostatic and van der Waals forces, would contribute significantly to the stabilization of the crystal lattice. In related structures, such as the salt of 2-amino-6-nitrobenzothiazole (B160904), aromatic π–π stacking is a noted interaction nih.gov.
Dipole-Dipole Interactions: The molecule possesses a large dipole moment due to the powerfully electron-withdrawing nitro groups and the electron-donating amino group. These strong dipoles would lead to significant dipole-dipole interactions, further influencing the molecular packing arrangement to maximize electrostatic attraction.
Table 1: Predicted Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor Group(s) | Acceptor Group(s) | Expected Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bonding | Amino (-NH₂) | Nitro (-NO₂) Oxygens | Primary driving force for molecular assembly, forming robust networks. |
| π–π Stacking | Benzothiazole Ring System | Benzothiazole Ring System | Stabilizes the lattice through parallel or offset stacking of aromatic rings. |
| Dipole-Dipole Interactions | -NO₂, -NH₂, Thiazole (B1198619) Ring | -NO₂, -NH₂, Thiazole Ring | Contributes to overall lattice energy and dense packing. |
Conformational analysis involves the study of the spatial arrangement of atoms in a molecule. libretexts.org The benzothiazole core is an intrinsically planar bicyclic system. It is anticipated that the molecule will adopt a largely planar conformation in the solid state to maximize crystal packing efficiency and intermolecular interactions like π–π stacking.
Minor deviations from planarity may occur with the nitro groups. In many nitroaromatic compounds, the nitro groups can be slightly twisted out of the plane of the aromatic ring to relieve steric strain. For instance, in a salt of the related compound 2-amino-6-nitrobenzothiazole, the dihedral angle between the nitro group and its attached benzene (B151609) ring is a minimal 3.6(4)°. nih.gov A similar small torsion angle would be expected for the nitro groups in this compound. The exocyclic amino group is expected to be coplanar with the benzothiazole ring to maximize electronic conjugation.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Characterization
While specific experimental NMR spectra for this compound are not available in the reviewed literature, the chemical shifts can be reliably predicted based on the electronic environment of the nuclei.
The molecule has a simple substitution pattern on the benzene ring, which would lead to a distinct NMR spectrum.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three main signals:
A broad singlet for the two protons of the amino group (-NH₂). Its chemical shift would be variable depending on the solvent and concentration, but typically expected in the range of 7.0–8.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display seven distinct signals for the seven carbon atoms of the benzothiazole ring system.
The carbons directly attached to the nitro groups (C-4 and C-6) would be significantly deshielded.
The carbon of the aminothiazole moiety (C-2) would also have a characteristic chemical shift, typically around 160-170 ppm.
The remaining aromatic carbons (C-5, C-7, C-3a, C-7a) would appear at shifts determined by the combined electronic effects of the substituents.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | H-5, H-7 | 8.5 – 9.5 | s or d (small J) |
| ¹H | -NH₂ | 7.0 – 8.5 | br s |
| ¹³C | C-2 | ~165 | Quaternary |
| ¹³C | C-4, C-6 | ~140-150 | Quaternary |
| ¹³C | C-5, C-7 | ~115-125 | CH |
| ¹³C | C-3a, C-7a (bridgehead) | ~130-155 | Quaternary |
There is no information available regarding dynamic NMR studies for this molecule. Such studies are typically used to investigate processes like restricted rotation or ring flipping. For this compound, the energy barrier for rotation around the C2-NH₂ bond is expected to be too low to be observed by standard NMR techniques at room temperature. Therefore, dynamic NMR studies are not likely to be applicable.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be dominated by vibrations from the amino, nitro, and benzothiazole groups.
Infrared (IR) Spectroscopy:
N-H Vibrations: The amino group would give rise to two distinct stretching bands (asymmetric and symmetric) in the 3300–3500 cm⁻¹ region. An N-H bending (scissoring) mode would appear around 1600–1650 cm⁻¹.
NO₂ Vibrations: The nitro groups are powerful absorbers in the IR. Strong, characteristic bands for asymmetric stretching are expected around 1520–1560 cm⁻¹, while symmetric stretching bands would appear near 1340–1360 cm⁻¹.
Aromatic and Thiazole Ring Vibrations: C=C and C=N stretching vibrations within the fused ring system would produce a series of sharp bands in the 1400–1600 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information.
The symmetric stretching vibration of the nitro groups is typically a very strong and easily identifiable band in the Raman spectrum.
Aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the ring, would also be prominent.
The C-S bond vibration within the thiazole ring would also be Raman active.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| Asymmetric/Symmetric N-H Stretch | -NH₂ | 3300 - 3500 | Medium | Weak |
| Aromatic C-H Stretch | Ar-H | 3050 - 3150 | Medium-Weak | Medium |
| N-H Bend (Scissoring) | -NH₂ | 1600 - 1650 | Strong | Weak |
| Asymmetric NO₂ Stretch | -NO₂ | 1520 - 1560 | Very Strong | Medium |
| Symmetric NO₂ Stretch | -NO₂ | 1340 - 1360 | Very Strong | Very Strong |
| Aromatic/Thiazole Ring Stretch | C=C, C=N | 1400 - 1600 | Medium-Strong | Strong |
Characteristic Vibrational Modes of Nitro and Amine Functional Groups
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the key functional groups within the this compound molecule. The spectra are dominated by the characteristic vibrations of the nitro (NO₂) and amine (NH₂) groups.
The two nitro groups give rise to strong and distinct absorption bands. The asymmetric stretching vibrations (ν_as(NO₂)) are typically observed in the 1500–1570 cm⁻¹ region, while the symmetric stretching vibrations (ν_s(NO₂)) appear in the 1300–1370 cm⁻¹ range. These absorptions are characteristic of aromatic nitro compounds.
The primary amine group (-NH₂) is identified by its N-H stretching vibrations, which typically appear as two bands in the 3300–3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. Additionally, the NH₂ scissoring (bending) vibration is expected to produce a band in the 1590–1650 cm⁻¹ range. Computational studies on similar 2-aminobenzothiazole (B30445) derivatives support these assignments, with calculated frequencies for amino group vibrations appearing in these characteristic regions. mdpi.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |
| N-H Scissoring (Bend) | 1590 - 1650 | |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Symmetric Stretch | 1300 - 1370 |
Molecular Fingerprinting and Structure-Spectra Correlation
Beyond the prominent functional group vibrations, the infrared and Raman spectra of this compound contain a complex series of bands in the "fingerprint region" (below 1500 cm⁻¹). This region is unique to the molecule as a whole and arises from the skeletal vibrations of the fused benzothiazole ring system, including C-C stretching, C-N stretching, C-S stretching, and various in-plane and out-of-plane bending modes.
The correlation of these spectra with the molecular structure allows for unambiguous identification. For instance, studies on related benzothiazole compounds have assigned major spectral lines in the fingerprint region, enabling a detailed interpretation of the molecule's vibrational behavior. fz-juelich.de The presence of both electron-donating and electron-withdrawing substituents on the benzene ring influences the electronic distribution and bond strengths within the aromatic system, causing subtle shifts in the positions and intensities of these skeletal bands compared to unsubstituted 2-aminobenzothiazole.
High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound (C₇H₄N₄O₄S) by providing a highly accurate mass measurement of its molecular ion. The technique is also crucial for elucidating its fragmentation pathways under ionization.
In mass spectra of nitroaromatic compounds, the molecular ion peak is often observed. acs.org A common and characteristic fragmentation pattern for these molecules is the loss of the nitro group (NO₂) or parts of it. mdpi.com For this compound, the fragmentation is expected to be initiated by the loss of one of the NO₂ groups (a mass loss of 46 Da). Further fragmentation could involve the loss of the second NO₂ group. Other observed fragmentations in nitroaromatics include the loss of NO (30 Da) and O (16 Da). nih.gov The analysis of fragmentation ions of the related compound 2-amino-6-nitrobenzothiazole shows a prominent peak corresponding to the loss of a nitro group. nih.gov Femtosecond laser mass spectrometry on nitroaromatics has identified the loss of NO₂ as a major fragmentation pathway. acs.orgstrath.ac.uk
| m/z Value (Predicted) | Identity | Fragmentation Pathway |
|---|---|---|
| 256.0 | [M]⁺ | Molecular Ion |
| 210.0 | [M - NO₂]⁺ | Loss of a nitro group |
| 180.0 | [M - NO₂ - NO]⁺ | Subsequent loss of nitric oxide |
| 164.0 | [M - 2NO₂]⁺ | Loss of both nitro groups |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) of this compound
UV-Visible spectroscopy provides insight into the electronic structure of the molecule. The spectrum is characterized by absorption bands that correspond to electronic transitions between different molecular orbitals.
Analysis of Electronic Transitions
The electronic structure of this compound can be described as a "push-pull" or donor-π-acceptor (D-π-A) system. The exocyclic amino group acts as an electron donor (push), while the two nitro groups are strong electron acceptors (pull), and the conjugated benzothiazole ring serves as the π-bridge. This configuration facilitates intramolecular charge transfer (ICT) upon electronic excitation.
The UV-Vis spectrum is expected to show high-energy absorptions corresponding to π → π* transitions within the aromatic benzothiazole system. More significantly, a lower-energy, high-intensity absorption band in the visible region is anticipated, which can be assigned to the ICT transition from the highest occupied molecular orbital (HOMO), largely localized on the amino group and the ring, to the lowest unoccupied molecular orbital (LUMO), primarily centered on the electron-withdrawing nitro groups. A structurally related compound, 4,6-Dinitro-7-(thiazol-2-ylamino)benzo[c] acs.orgnih.govstrath.ac.ukoxadiazole 1-oxide, exhibits a strong absorption maximum (λ_max) at 495 nm, indicative of a significant ICT process. mdpi.com While many benzothiazole derivatives are known to be fluorescent, the presence of nitro groups typically quenches fluorescence through efficient non-radiative decay pathways, so significant emission is not expected for this compound. researchgate.net
| Transition Type | Description | Expected Spectral Region |
|---|---|---|
| π → π* | Excitation of electrons within the aromatic π-system. | UV Region |
| Intramolecular Charge Transfer (ICT) | Electron transfer from the donor (amine) to acceptor (nitro) parts of the molecule. | Visible Region |
Investigations into Solvatochromic and Thermochromic Behavior
Solvatochromism: Molecules with a significant difference in dipole moment between their ground and excited states, such as D-π-A systems, often exhibit solvatochromism—a change in absorption or emission color with varying solvent polarity. For this compound, the ICT excited state is expected to be substantially more polar than the ground state. Consequently, polar solvents will stabilize the excited state more than the ground state, lowering the energy gap for the electronic transition. This typically results in a bathochromic shift (a shift to longer wavelengths, or a "red shift") of the ICT absorption band as the solvent polarity increases. This phenomenon, known as positive solvatochromism, has been observed in various benzothiazole-based dyes and other nitro-substituted D-π-A compounds. jchps.comresearchgate.net
Thermochromism: Thermochromism, a change in color with temperature, has been reported for some benzothiazole derivatives. This behavior can be due to changes in molecular conformation, aggregation state, or equilibrium between different structural forms at varying temperatures. However, specific experimental studies on the thermochromic behavior of this compound are not widely documented.
Computational and Theoretical Chemistry Studies of 4,6 Dinitro 1,3 Benzothiazol 2 Amine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Determination
Quantum chemical calculations are fundamental in computational chemistry for determining the molecular geometry and electronic structure of molecules. These methods provide insights into bond lengths, bond angles, and the distribution of electrons within a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. researchgate.net It is particularly popular for its balance of accuracy and computational cost. researchgate.net In the context of 4,6-Dinitro-1,3-benzothiazol-2-amine, DFT calculations would be employed to optimize the molecular geometry, finding the most stable arrangement of atoms corresponding to the lowest energy state. researchgate.net This optimization provides crucial information on bond lengths, bond angles, and dihedral angles.
For nitroaromatic compounds, the orientation of the nitro groups relative to the aromatic ring is a key determinant of the molecule's electronic properties and stability. DFT calculations can accurately predict these geometric parameters. rsc.org Furthermore, DFT is used to calculate various electronic properties such as the dipole moment, polarizability, and the distribution of electronic charge across the molecule. A popular functional for such studies is B3LYP, often paired with a basis set like 6-31G(d,p) to provide reliable results for organic molecules. mdpi.com
Illustrative Data Table: Predicted Geometrical Parameters of a Nitro-Substituted Benzothiazole (B30560) using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (nitro) | ~1.48 Å |
| N-O (nitro) | ~1.22 Å | |
| C-S | ~1.75 Å | |
| C=N | ~1.32 Å | |
| Bond Angle | O-N-O (nitro) | ~125° |
| C-C-N (nitro) | ~118° | |
| Dihedral Angle | C-C-N-O (nitro) | Variable (indicates twist from the ring plane) |
| Note: This table is illustrative and shows typical values for related compounds. |
Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. wikipedia.org The Hartree-Fock (HF) method is the simplest form of ab initio calculation, providing a good starting point for more advanced methods. nih.gov More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, incorporate electron correlation to achieve higher accuracy, albeit at a greater computational expense. numberanalytics.com
For a molecule like this compound, ab initio calculations would be used to obtain a highly accurate description of its electronic structure and energy. numberanalytics.com These methods can serve to validate the results obtained from DFT calculations and provide benchmark data for molecular properties. nih.gov The choice of ab initio method and basis set is crucial for obtaining reliable results and is often a compromise between desired accuracy and computational feasibility. mdpi.com
Frontier Molecular Orbital (FMO) Analysis and Prediction of Reactivity Sites
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and spatial distribution of these orbitals are key to understanding a molecule's behavior in chemical reactions. wikipedia.org
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating where a molecule will act as an electrophile. ucsb.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more reactive.
For this compound, FMO analysis would identify the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack. The presence of electron-withdrawing nitro groups is expected to lower the energy of the LUMO, making the aromatic ring electron-deficient and prone to nucleophilic attack. The amino group, being electron-donating, would influence the energy and localization of the HOMO.
Illustrative Data Table: Frontier Molecular Orbital Properties of a Nitro-Substituted Benzothiazole
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -3.2 |
| HOMO-LUMO Gap | 3.3 |
| Note: This table is illustrative and shows typical values for related compounds. |
Computational Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for the identification and characterization of new compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. rsc.org Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. nrel.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net
The process involves optimizing the molecular geometry and then calculating the NMR shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net For this compound, predicted NMR spectra would help in the assignment of experimental signals and confirm the molecular structure. The accuracy of these predictions has significantly improved, with modern methods often achieving a mean absolute error of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C chemical shifts. modgraph.co.uk
Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Benzothiazole
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | 168.5 | 167.9 |
| C4 | 125.0 | 124.6 |
| C5 | 122.1 | 121.8 |
| C6 | 145.3 | 144.9 |
| C7 | 118.9 | 118.5 |
| C8 | 152.0 | 151.7 |
| C9 | 132.4 | 132.1 |
| Note: This table is illustrative and shows typical values for related compounds. |
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. psu.edu These calculations are typically performed using DFT methods after a geometry optimization. chemrxiv.org The output of these calculations is a set of vibrational modes and their corresponding frequencies. wisc.edu
For this compound, theoretical vibrational analysis would predict the frequencies of characteristic functional group vibrations, such as the N-H stretches of the amino group, the symmetric and asymmetric stretches of the nitro groups, and the vibrations of the benzothiazole ring system. mdpi.com Comparing the calculated vibrational spectrum with an experimental IR or Raman spectrum can aid in the identification of the compound and the assignment of the observed absorption bands. mdpi.com It is common practice to scale the calculated frequencies by an empirical factor to better match the experimental data, which corrects for anharmonicity and other approximations in the computational method.
Illustrative Data Table: Calculated Vibrational Frequencies for a Nitro-Substituted Benzothiazole
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| N-H asymmetric stretch | 3550 | 3410 |
| N-H symmetric stretch | 3440 | 3305 |
| C-H aromatic stretch | 3100 | 2978 |
| NO₂ asymmetric stretch | 1580 | 1518 |
| NO₂ symmetric stretch | 1365 | 1312 |
| C=N stretch | 1630 | 1566 |
| Note: This table is illustrative and shows typical values for related compounds. |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively available in the public domain, the principles of this computational technique and data from related nitroaromatic and benzothiazole-containing compounds can provide significant insights into its expected conformational behavior and the influence of solvents.
MD simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that reveal the dynamic evolution of the system. This information is invaluable for exploring the conformational landscape of a molecule and understanding how it interacts with its environment, such as a solvent.
Conformational Landscapes
The conformational landscape of a molecule refers to the collection of all possible three-dimensional arrangements of its atoms, along with their corresponding potential energies. For a molecule like this compound, key conformational flexibility would arise from the rotation around the C-N bonds of the amino and nitro functional groups.
MD simulations can be employed to map this landscape by systematically exploring different rotational angles (dihedrals) and calculating the associated energies. The results would likely reveal several low-energy conformations, or "conformers," that the molecule is most likely to adopt. The planarity of the benzothiazole ring system would be a dominant structural feature, with the primary conformational questions revolving around the orientation of the exocyclic amino group and the two nitro groups relative to this ring.
Intramolecular hydrogen bonding between the amino group and an adjacent nitro group could play a significant role in stabilizing certain conformations, leading to a more planar structure. The energy barriers between different conformers, which can also be estimated from MD simulations, would determine the kinetics of conformational changes.
Solvation Effects
For this compound, the presence of polar nitro groups and a hydrogen-bond-donating amino group suggests that its properties will be sensitive to the polarity of the solvent. Theoretical studies on other nitroaromatic compounds have shown that solvent polarity can significantly stabilize or destabilize different electronic states. researchgate.netacs.org
In an MD simulation with an explicit solvent, one could analyze the radial distribution functions (RDFs) to understand the structuring of solvent molecules around the solute. For example, in a protic solvent like water or ethanol, one would expect to see a high probability of finding solvent molecules in close proximity to the nitro and amino groups, indicating strong hydrogen bonding interactions.
The following is a hypothetical representation of how RDF data could be presented to illustrate the solvation shell around the functional groups of this compound in a protic solvent.
| Functional Group | Interacting Solvent Atom | Peak Radial Distance (Å) | Coordination Number |
|---|---|---|---|
| Amino Group (-NH2) | Oxygen (of H2O) | 2.8 - 3.2 | 2 - 3 |
| Nitro Group (-NO2) | Hydrogen (of H2O) | 2.5 - 2.9 | 3 - 4 |
This table is illustrative and not based on experimental data for this compound.
Synthesis and Characterization of Derivatives and Analogues of 4,6 Dinitro 1,3 Benzothiazol 2 Amine
Chemical Modification Strategies for the Amine Functionality
The exocyclic amine at the C2 position is a primary site for chemical modification. However, its nucleophilicity is significantly diminished by the strong electron-withdrawing effects of the two nitro groups on the fused benzene (B151609) ring. researchgate.net Consequently, reactions at this position often require more forcing conditions or highly reactive electrophiles compared to non-nitrated 2-aminobenzothiazoles. researchgate.net
N-alkylation introduces alkyl groups onto the amine, a modification that can substantially alter the molecule's lipophilicity and steric profile. Direct alkylation of 2-aminobenzothiazoles can be challenging, as competitive alkylation can occur at the endocyclic nitrogen (N3), leading to the formation of benzothiazolium salts. mdpi.comresearchgate.net For 4,6-dinitro-1,3-benzothiazol-2-amine, the deactivation of the exocyclic amine makes endocyclic N-alkylation a likely side reaction or even the main pathway, particularly with reactive alkylating agents like α-iodo ketones. mdpi.comresearchgate.net To favor exocyclic N-alkylation, strategies may include the use of a strong base (e.g., NaH in DMF) to deprotonate the amine, thereby increasing its nucleophilicity, followed by reaction with an alkyl halide. researchgate.net
N-acylation is generally more straightforward. The reaction with acid chlorides or anhydrides can produce N-acylated derivatives. For instance, Indian scientists reported a three-step synthesis starting with the acylation of 2-amino-6-nitrobenzothiazole (B160904) using acetic anhydride (B1165640) in pyridine, demonstrating the viability of this reaction on a related, albeit less deactivated, substrate. nih.gov This is followed by reduction of the nitro group and subsequent reaction with various acylating or sulfonylating agents. nih.gov For the dinitro analogue, similar conditions, perhaps with prolonged reaction times or catalysis, would be expected to yield the corresponding N-acyl-4,6-dinitro-1,3-benzothiazol-2-amines.
Table 1: Representative N-Alkylation and N-Acylation Reactions on Benzothiazole (B30560) Scaffolds
| Starting Material | Reagent(s) | Product Type | Reference |
| 2-Amino-1,3-benzothiazole | α-Iodo methyl ketones | Endocyclic N-alkylation | mdpi.comresearchgate.net |
| Iodo-benzothiazole | Iodo-butane, CH3CN, 95°C | Endocyclic N-alkylation | researchgate.net |
| 2-Amino-6-nitrobenzothiazole | Acetic anhydride, pyridine | Exocyclic N-acylation | nih.gov |
| 2-Aminobenzothiazole (B30445) | Naphthalen-2-yl-propionaldehyde, NaBH(OAc)3 | Reductive amination (N-alkylation) | nih.gov |
The synthesis of substituted ureas and thioureas from 2-aminobenzothiazole derivatives is a well-established field of study. These are typically prepared by reacting the amine with an appropriate isocyanate or isothiocyanate. mdpi.comppublishing.org This reaction provides a modular approach to introduce a wide variety of substituents. For example, a series of N-(4/6-substituted-benzothiazol-2-yl)-N′-(p-substituted-aryl)thioureas were synthesized by reacting substituted 2-aminobenzothiazoles with phenylisothiocyanate in refluxing ethanol. mdpi.com
Given the reduced nucleophilicity of this compound, the reaction with isocyanates may require catalysis or elevated temperatures to proceed efficiently. The resulting ureas are valuable intermediates themselves. For instance, N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-benzamides have been synthesized from 2-aminobenzothiazoles and evaluated for pharmacological activity. researchgate.net The synthesis involves creating benzoyl isothiocyanates which then react with the aminobenzothiazole. researchgate.net This highlights a versatile synthetic platform that could be adapted for the dinitro compound.
Table 2: Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives from Substituted 2-Aminobenzothiazoles
| Amine Component | Isocyanate/Isothiocyanate Component | Product Class | Reference |
| 4/6-Substituted 2-aminobenzothiazoles | Phenylisothiocyanate | N-Aryl-N'-benzothiazolyl-thioureas | mdpi.com |
| 6-Methoxy-2-aminobenzothiazole | 3-Methoxyphenylisocyanate | N-Aryl-N'-benzothiazolyl-ureas | mdpi.com |
| 2-Aminothiazole (B372263) | m-Toluyl isocyanate | N-Aryl-N'-thiazolyl-ureas | ppublishing.org |
| 6-Substituted 2-aminobenzothiazoles | Benzoyl isothiocyanates | N-Benzoyl-N'-benzothiazolyl-thioureas | researchgate.net |
Systematic Substitution on the Benzothiazole Ring System
Modification of the aromatic core of this compound is challenging due to the existing substituents. Direct electrophilic aromatic substitution is highly unlikely because the ring is severely deactivated by the two nitro groups. Therefore, derivatization strategies typically rely on building the substituted benzothiazole ring from appropriately functionalized precursors.
The synthesis of 2-amino-6-nitrobenzothiazole is often achieved by the nitration of a 2-acylaminobenzothiazole precursor, which directs the nitro group primarily to the 6-position, followed by acidic or basic hydrolysis to remove the acyl protecting group. google.com A similar strategy is likely employed for the 4,6-dinitro derivative, where nitration of 2-acylamino-benzothiazole with a stronger nitrating mixture (e.g., HNO3/H2SO4) could introduce the second nitro group.
The synthesis of other dinitro isomers (e.g., 4,7-, 5,7-, or 4,5-dinitro) would necessitate starting materials that guide the substitution pattern. The primary route to substituted 2-aminobenzothiazoles involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt and bromine in acetic acid. rjpbcs.com Therefore, to obtain specific dinitro isomers, one would need to start with the corresponding dinitro-substituted aniline, which can then be cyclized to form the desired benzothiazole ring. For example, synthesis of 2-amino-5,7-dinitrobenzothiazole would likely begin with 2,4-dinitroaniline.
Table 3: Potential Synthetic Routes to Dinitro-1,3-benzothiazol-2-amine Isomers
| Target Isomer | Plausible Precursor | Synthetic Approach | Reference (Methodology) |
| 4,6-Dinitro | 2-Acylaminobenzothiazole | Nitration followed by deprotection | google.com |
| 5,7-Dinitro | 2,4-Dinitroaniline | Cyclization with KSCN/Br2 | rjpbcs.com |
| 4,7-Dinitro | 2,5-Dinitroaniline | Cyclization with KSCN/Br2 | rjpbcs.com |
| 4,5-Dinitro | 3,4-Dinitroaniline | Cyclization with KSCN/Br2 | rjpbcs.com |
Introducing additional halogen or alkyl groups onto the 4,6-dinitro-benzothiazole ring is best accomplished by starting with precursors that already contain these substituents. For instance, to synthesize 5-chloro-4,6-dinitro-1,3-benzothiazol-2-amine, a plausible starting material would be 4-chloro-3,5-dinitroaniline. The synthesis of benzothiazoles via the condensation of 2-aminobenzenethiols with various reagents (aldehydes, nitriles, acyl chlorides) is a common and versatile method. nih.gov By selecting a 2-aminobenzenethiol that is appropriately substituted with halogens or alkyl groups in addition to the nitro groups, a wide range of derivatives can be accessed.
Exploration of Isosteres and Bioisosteric Replacements from a Chemical Perspective
Isosterism and bioisosterism are concepts in medicinal chemistry where atoms or groups of atoms are interchanged to create new compounds with similar or improved properties. cambridgemedchemconsulting.combaranlab.orgnih.gov From a purely chemical perspective, exploring isosteres of this compound can lead to novel structures with modulated electronic properties, stability, and reactivity.
A bioisosteric replacement aims to create a new molecule with similar biological properties by exchanging an atom or group with a broadly similar alternative. cambridgemedchemconsulting.com This can be used to modify activity, attenuate toxicity, or alter the pharmacokinetics of a lead compound. cambridgemedchemconsulting.com
Key isosteric replacements for the this compound scaffold include:
Nitro Group Isosteres: The nitro groups are strong electron-withdrawing groups and hydrogen bond acceptors. They could be replaced by other electron-withdrawing groups such as cyano (-CN), trifluoromethyl (-CF3), or sulfonyl derivatives (-SO2R).
Amine/Amide Isosteres: The exocyclic amine functionality can be part of a larger urea or amide linkage. These amide bonds can be replaced by metabolically stable heterocyclic rings like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or triazoles, which can mimic the hydrogen bonding pattern of the original amide. nih.govdrughunter.com
Ring Atom Isosteres: The sulfur atom in the thiazole (B1198619) ring could be replaced with oxygen (to form a benzoxazole) or a nitrogen group (to form a benzimidazole). This would significantly alter the geometry and electronic nature of the heterocyclic system. Similarly, replacing a C-H group in the benzene ring with a nitrogen atom would lead to an azabenzothiazole scaffold.
Table 4: Potential Isosteric and Bioisosteric Replacements for this compound
| Original Functional Group | Potential Isostere(s) | Rationale | Reference (Concept) |
| Nitro Group (-NO2) | Cyano (-CN), Trifluoromethyl (-CF3), Sulfonamide (-SO2NH2) | Maintain strong electron-withdrawing character. | cambridgemedchemconsulting.com |
| Amide Linkage (-NH-CO-) | 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, 1,2,4-Triazole | Mimic H-bond donor/acceptor properties; increase metabolic stability. | nih.govdrughunter.com |
| Thiazole Sulfur (-S-) | Oxygen (-O-), Nitrogen (-NR-) | Forms benzoxazole (B165842) or benzimidazole (B57391) core, altering ring electronics. | nih.gov |
| Phenyl Ring | Pyridyl, Thienyl, or other heteroaromatic rings | Modulate physicochemical properties like solubility and pKa. | cambridgemedchemconsulting.comnih.gov |
| Benzene C-H | Nitrogen | Forms azabenzothiazole scaffold. | nih.gov |
Impact of Structural Modifications on the Electronic Properties and Chemical Reactivity
The electronic properties and chemical reactivity of this compound are intrinsically linked to its molecular structure. The presence of two strongly electron-withdrawing nitro (NO₂) groups on the benzene ring profoundly influences the electron density distribution across the heterocyclic system. Modifications to this core structure, either on the benzothiazole nucleus or at the 2-amino group, can significantly tune these characteristics, altering the molecule's behavior in chemical reactions and its potential applications.
The reactivity and electronic nature of benzothiazole derivatives are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap (Egap), are critical parameters. A smaller energy gap generally implies lower kinetic stability and higher chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.govnih.gov
Structural modifications, such as the introduction of various substituent groups, serve as a powerful tool for modulating these electronic properties. The strong electron-withdrawing nature of the two nitro groups in this compound already establishes a low energy for the LUMO, making the molecule highly electrophilic and susceptible to nucleophilic attack. uokerbala.edu.iq Further structural changes can either enhance or diminish this effect.
Influence of Substituents on the Benzothiazole Ring
The addition of further substituents to the benzothiazole ring system, or the alteration of the existing nitro groups, would have a predictable impact based on the electronic nature of the new group.
Electron-Donating Groups (EDGs): Conversely, adding EDGs (e.g., -OH, -OCH₃, -NH₂) to the ring would destabilize the frontier orbitals, raising their energy levels. mdpi.com This would likely increase the HOMO-LUMO gap, leading to greater kinetic stability and reduced chemical reactivity. The electron-donating effect would counteract the influence of the nitro groups to some extent, making the molecule a weaker electrophile.
The table below, derived from computational studies on analogous substituted benzothiazole derivatives, illustrates the general effects of electron-withdrawing and electron-donating substituents on frontier orbital energies.
Modifications at the 2-Amino Group
The exocyclic 2-amino group is another key site for structural modification that impacts electronic properties and reactivity. This group can participate in resonance with the heterocyclic ring, donating electron density.
Alkylation/Arylation: Converting the primary amine (-NH₂) to a secondary or tertiary amine by adding alkyl or aryl groups would increase the electron-donating capacity through an inductive effect. This would raise the HOMO energy level, potentially decreasing the HOMO-LUMO gap and influencing the molecule's light-absorption properties.
Acylation: Reaction of the amino group to form an amide (e.g., acetamide) would effectively transform it into an electron-withdrawing group due to the influence of the adjacent carbonyl group. This modification would be expected to lower the HOMO energy level, increase the HOMO-LUMO gap, and decrease the nucleophilicity of the exocyclic nitrogen, thereby altering the molecule's reactivity in subsequent reactions.
The chemical reactivity of the 2-amino group itself is a central feature. It serves as a nucleophilic center, allowing for the synthesis of a wide array of derivatives such as Schiff bases, amides, and sulfonamides. uokerbala.edu.iqrjpbcs.com The dinitro substitution on the benzothiazole ring enhances the acidity of the N-H protons of the amino group, which can influence its reactivity in base-catalyzed reactions.
Advanced Chemical Interactions and Supramolecular Aspects of 4,6 Dinitro 1,3 Benzothiazol 2 Amine
Investigation of Hydrogen Bonding Networks in Solid and Solution States
In the solid state, 4,6-Dinitro-1,3-benzothiazol-2-amine and its derivatives participate in extensive hydrogen bonding, which is a primary determinant of their crystal structures. The exocyclic amino group (-NH₂) serves as a hydrogen bond donor, while the thiazole (B1198619) nitrogen atom and the oxygen atoms of the nitro groups act as acceptors.
| Hydrogen Bond Type | Donor | Acceptor | Typical Role in Crystal Packing |
| N—H⋯O | Amino Group (-NH₂), Protonated Thiazole N-H⁺ | Nitro Group (-NO₂), Anion Oxygen (e.g., from SO₄²⁻, -COO⁻) | Formation of primary chains and sheets, linking cations and anions. nih.govnih.gov |
| N—H⋯N | Amino Group (-NH₂) | Thiazole Nitrogen | Creation of centrosymmetric dimers. researchgate.net |
| O—H⋯O | Anion Hydroxyl Group (e.g., from HSO₄⁻, -COOH) | Anion Oxygen | Linking anions into extended networks. nih.govnih.gov |
| C—H⋯O/S | Aromatic C-H | Nitro Group (-NO₂), Thiazole Sulfur | Weaker interactions that provide additional stabilization to the 3D structure. nih.gov |
This table provides an interactive overview of common hydrogen bonds involving the this compound framework in the solid state.
Analysis of π-π Stacking Interactions in Crystalline Architectures
The planar, aromatic nature of the benzothiazole (B30560) ring system, combined with the influence of the nitro groups, makes it susceptible to π-π stacking interactions. These interactions are a significant cohesive force in the crystalline architectures of its derivatives, working in concert with hydrogen bonding to direct the three-dimensional assembly of molecules.
Metal Ion Coordination Chemistry of the Benzothiazole Nitrogen and Amine Group
The this compound framework possesses multiple potential coordination sites for metal ions, primarily the thiazole ring nitrogen and the exocyclic amine group. Research on a closely related derivative, 4,6-dinitrobenzothiazole-2-amine acetate (B1210297), demonstrates its capability to form stable complexes with various transition metals. jocpr.comresearchgate.net
Complexes with copper(II), zinc(II), cadmium(II), and nickel(II) have been synthesized and characterized. jocpr.com Spectroscopic and magnetic susceptibility data suggest that the geometry of these complexes is dependent on the metal ion. The Cu(II) complex is proposed to have a square planar geometry, while the Ni(II), Zn(II), and Cd(II) complexes adopt a tetrahedral geometry. jocpr.comresearchgate.net In these coordination compounds, the ligand-to-metal ratio is typically 2:1. jocpr.com The thiazole nitrogen is a common coordination site in related benzothiazole-metal complexes. nih.govmdpi.com
| Metal Ion | Proposed Coordination Geometry | Ligand-to-Metal Ratio |
| Copper (II) | Square Planar | 2:1 |
| Nickel (II) | Tetrahedral | 2:1 |
| Zinc (II) | Tetrahedral | 2:1 |
| Cadmium (II) | Tetrahedral | 2:1 |
This interactive table summarizes the coordination chemistry of a 4,6-dinitrobenzothiazole-2-amine acetate derivative with transition metals. jocpr.comresearchgate.net
Host-Guest Chemistry and Molecular Recognition Principles (Purely Chemical Focus)
The capacity of this compound to engage in specific and directional non-covalent interactions allows it to function as a building block in supramolecular chemistry, particularly in the formation of co-crystals and other host-guest assemblies.
Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice, held together by non-covalent interactions. 2-Amino-6-nitro-1,3-benzothiazole has been shown to form a co-crystal with 4-(N,N-dimethylamino)benzaldehyde. researchgate.net The formation of this co-crystal highlights the ability of the benzothiazole derivative to recognize and assemble with a complementary organic molecule through specific intermolecular forces. The formation of molecular salts, such as with sulfosalicylic acid, can also be considered within the broader context of crystal engineering, where strong hydrogen bonds between the acidic co-former and the basic sites of the benzothiazole lead to a stable, well-defined crystalline salt. nih.gov Studies on related aminobenzothiazoles show their propensity to form co-crystals with various carboxylic acids, driven by robust hydrogen bonding between the acid's carboxyl group and the amine/heterocyclic nitrogen sites of the benzothiazole. nih.govresearchgate.net
The principle of molecular recognition between this compound and other organic scaffolds relies on the complementarity of their functional groups. The hydrogen bond donating ability of the amino group and the accepting capabilities of the thiazole nitrogen and nitro groups are central to this process.
In the formation of co-crystals with carboxylic acids or salts with sulfonic acids, a common and predictable supramolecular synthon is the R²₂(8) ring motif, formed by a pair of N—H⋯O hydrogen bonds between the aminopyrimidine-like functionality (the N-C-NH₂ part of the molecule) and a carboxylate or sulfonate group. nih.govnih.gov This highly stable interaction is a powerful tool in directing the assembly of these molecules. Furthermore, π-π stacking interactions between the benzothiazole ring and the aromatic rings of co-formers can provide additional stability and directionality to the resulting supramolecular architecture, as seen in its salt with the aromatic sulfosalicylic acid. nih.gov
Mechanistic Principles Underlying Potential Chemical Applications of 4,6 Dinitro 1,3 Benzothiazol 2 Amine
Exploration of its Role in Reaction Intermediates or Catalytic Cycles (Mechanistic Focus)
The chemical reactivity of 4,6-Dinitro-1,3-benzothiazol-2-amine is dominated by the severe electron deficiency of the aromatic ring, making it a potent electrophile. This high electrophilicity is a known characteristic of 4,6-dinitro-substituted aromatic systems, which are sometimes termed "super-electrophiles". arabjchem.org
Formation of Meisenheimer Complexes: The electron-poor nature of the dinitrated ring makes the compound susceptible to nucleophilic attack, potentially forming stable anionic σ-complexes, also known as Meisenheimer intermediates. Such complexes are characteristic of reactions between highly electrophilic aromatics and various nucleophiles, including amines, alkoxides, and even weak π-excessive heterocycles. arabjchem.org The reaction of the analogous electrophile, 4,6-dinitrobenzofuroxan (DNBF), with heterocyclic amines like 2-aminobenzothiazole (B30445) has been shown to proceed via the formation of such σ-adducts. arabjchem.orgarabjchem.orgresearchgate.net In a catalytic cycle, the transient and reversible formation of such an intermediate could facilitate the activation of specific substrates.
Nucleophilic Aromatic Substitution (SNAr) Reactions: The nitro groups strongly activate the benzothiazole (B30560) ring towards nucleophilic aromatic substitution. While the target compound already has an amino group at the 2-position, its synthesis would likely involve an SNAr pathway where a precursor, such as a halogenated 4,6-dinitrobenzothiazole, reacts with an amine source. Conversely, the compound itself could serve as a key intermediate for further functionalization. The amino group at the 2-position, although its nucleophilicity is diminished by the withdrawing effect of the nitro groups, can still undergo reactions like acylation, alkylation, or condensation to build more complex molecular architectures. nih.govresearchgate.net
Dipolar Intermediates in Multicomponent Reactions: In the context of multicomponent reactions, 2-aminobenzothiazole derivatives can act as nucleophilic components. For instance, the reaction of 2-aminobenzothiazole with aldehydes can form an aldimine intermediate, which can then be attacked by other reactive species, such as 1,3-dipolar intermediates, to construct complex heterocyclic systems in a single step. nih.gov The electronic properties of this compound would modulate the reactivity of such intermediates, influencing reaction rates and product selectivity.
Table 1: Potential Reactive Intermediates and Mechanistic Roles
| Mechanistic Role | Reacting Partner (Example) | Intermediate Species | Potential Outcome |
| Electrophile in SNAr | Alkoxides, Amines | Meisenheimer Complex (σ-adduct) | Formation of substituted benzothiazoles |
| Nucleophile in Condensation | Aldehydes, Ketones | Schiff Base (Imine) | Intermediate for further cyclization |
| Component in MCRs | Aldehydes, Acetylenedicarboxylates | Zwitterionic Adduct | Synthesis of complex heterocycles nih.gov |
Elucidation of Chemosensing Mechanisms through Molecular Interaction Studies
The structure of this compound is well-suited for the design of colorimetric and fluorescent chemosensors, particularly for the detection of anions. The key components for this function are the acidic N-H protons of the amino group, which can act as a binding/recognition site, and the dinitrated π-system, which serves as the chromophoric signaling unit.
The primary mechanism for anion sensing would involve a strong hydrogen-bonding interaction or the complete deprotonation of the amino group's N-H proton upon interaction with a sufficiently basic anion (e.g., fluoride, cyanide, acetate). mdpi.com This interaction would induce a significant electronic perturbation within the molecule:
Increased Donor Strength: Deprotonation converts the neutral -NH₂ group into a much stronger electron-donating -NH⁻ group.
Enhanced ICT: This enhanced electron donation to the strongly accepting dinitro-substituted ring intensifies the intramolecular charge transfer.
Optical Response: The enhanced ICT character results in a lowering of the LUMO energy level, leading to a smaller HOMO-LUMO gap. This manifests as a large bathochromic (red) shift in the UV-visible absorption spectrum, causing a distinct and observable color change (e.g., from yellow to red/blue). This principle is the foundation for many dinitrophenyl-based anion chemosensors. mdpi.com
Molecular interaction studies with various anions would reveal the selectivity of the sensor, which is typically governed by the basicity and size of the target anion. The sensing mechanism can be confirmed through techniques like ¹H NMR titration, which would show the downfield shift or disappearance of the N-H proton signal upon anion binding.
Table 2: Predicted Chemosensing Interactions and Optical Responses
| Analyte (Anion) | Primary Interaction | Proposed Mechanism | Expected Optical Response |
| Fluoride (F⁻) | Hydrogen Bonding / Deprotonation | Enhanced ICT | Strong color change (Colorimetric) |
| Cyanide (CN⁻) | Hydrogen Bonding / Deprotonation | Enhanced ICT | Strong color change (Colorimetric) mdpi.com |
| Acetate (B1210297) (AcO⁻) | Hydrogen Bonding | Enhanced ICT | Moderate color change (Colorimetric) |
| Dihydrogen Phosphate (H₂PO₄⁻) | Hydrogen Bonding | Moderate ICT perturbation | Minor spectral shift |
| Nitrate (NO₃⁻) | Weak Electrostatic/H-Bonding | Minimal ICT perturbation | Negligible change nih.gov |
Insights into Advanced Materials Science through Molecular Design Principles
The quintessential donor-π-acceptor (D-π-A) architecture of this compound makes it a model compound for exploring molecular design principles in materials science, especially for nonlinear optics (NLO) and organic electronics.
Nonlinear Optical (NLO) Materials: The significant difference in electron density between the donor (amino) and acceptor (dinitro-aromatic) ends, connected by a polarizable π-system, induces a large ground-state dipole moment and, more importantly, a large change in dipole moment upon electronic excitation. This is a prerequisite for a high second-order molecular hyperpolarizability (β), a key parameter for NLO materials used in applications like frequency doubling and optical switching. Computational studies on similar push-pull benzothiazoles have shown that modifying the strength of the donor and acceptor groups, as well as the nature of the π-bridge, can systematically tune the NLO response. rsc.org
Organic Semiconductors: The push-pull design is a foundational strategy for creating organic semiconducting materials used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). mdpi.com The defined donor and acceptor segments facilitate charge separation upon photoexcitation and can promote directional charge transport in the solid state. Polymers incorporating benzothiazole or benzothiadiazole units have been successfully employed as hole-transport materials in advanced devices like perovskite solar cells, highlighting the utility of this heterocyclic core in electronic materials. mdpi.comacs.org The strong and predictable intermolecular interactions (e.g., π-π stacking) of the planar benzothiazole system are crucial for achieving the ordered packing necessary for efficient charge mobility.
Table 3: Molecular Design Principles and Potential Material Applications
| Molecular Feature | Design Principle | Potential Property | Target Application |
| Amino Group | Electron Donor (D) | High Hyperpolarizability (β) | Second-order NLO Materials rsc.org |
| Benzothiazole Core | π-Conjugated Bridge | Intramolecular Charge Transfer | Optoelectronics, Dyes |
| Dinitro Groups | Electron Acceptor (A) | Charge Separation/Transport | Organic Photovoltaics mdpi.com |
| Planar Structure | π-π Stacking | High Charge Mobility | Organic Field-Effect Transistors (OFETs) |
Advanced Photophysical Research Principles and Energy Transfer Mechanisms
The photophysical properties of this compound are expected to be governed by efficient intramolecular charge transfer (ICT) processes upon photoexcitation. This D-π-A structure leads to distinct and predictable spectroscopic behaviors. chemrxiv.orgchemrxiv.org
Intramolecular Charge Transfer (ICT): Upon absorption of a photon, the molecule is promoted from the ground state (S₀) to an excited state (S₁). This excitation involves a significant redistribution of electron density, moving from the electron-rich amino group and benzothiazole ring towards the electron-deficient dinitro-substituted portion. This ICT state is highly polar and its energy is sensitive to the surrounding environment. rsc.orgnih.gov
Solvatochromism: A hallmark of strong ICT is solvatochromism. In nonpolar solvents, the ICT excited state is less stabilized, resulting in higher energy emission (shorter wavelength). As the polarity of the solvent increases, the highly polar ICT state is preferentially stabilized, lowering its energy level. This leads to a pronounced bathochromic (red) shift in the fluorescence emission spectrum. The absorption spectrum is typically less affected, resulting in an increase in the Stokes shift with solvent polarity. chemrxiv.org
Energy Transfer and Deactivation Pathways: The primary deactivation pathway for the excited state is likely to be fluorescence from the ICT state. However, other non-radiative pathways, such as intersystem crossing to the triplet state or internal conversion, can compete with fluorescence, potentially leading to low quantum yields. In some push-pull systems, twisting around the donor-π or π-acceptor bond in the excited state can lead to the formation of a non-emissive or weakly emissive Twisted Intramolecular Charge Transfer (TICT) state, which provides an efficient non-radiative decay channel. rsc.orgnih.gov While FRET (Förster Resonance Energy Transfer) is a mechanism between two different chromophores, the principles of spectral overlap and distance dependence could be studied by covalently linking this dinitro-benzothiazole unit to another fluorophore to create an advanced energy transfer cassette.
Table 4: Predicted Photophysical Properties in Various Solvents
| Solvent | Polarity | Expected Absorption (λabs) | Expected Emission (λem) | Key Feature |
| Cyclohexane | Low | Shorter Wavelength | Shorter Wavelength | Small Stokes Shift |
| Dichloromethane | Medium | Minor Red Shift | Moderate Red Shift | Moderate Stokes Shift |
| Acetonitrile | High | Minor Red Shift | Significant Red Shift | Large Stokes Shift, ICT stabilization rsc.org |
| Methanol | High (Protic) | Minor Red Shift | Significant Red Shift | H-bonding may further stabilize ICT state |
Conclusion and Future Directions in the Academic Research of 4,6 Dinitro 1,3 Benzothiazol 2 Amine
Summary of Key Academic Contributions and Identification of Remaining Research Gaps
Academic contributions to the broader family of nitrobenzothiazoles have laid a foundational groundwork that can be extrapolated to understand the potential chemistry of 4,6-Dinitro-1,3-benzothiazol-2-amine. Research has primarily focused on mono-nitro derivatives, such as 2-amino-6-nitrobenzothiazole (B160904), exploring their synthesis and biological activities. For instance, the condensation of 2-amino-6-nitrobenzothiazole with various aldehydes to form Schiff bases has been a subject of study, with these derivatives showing potential antimicrobial properties. rjpbcs.com The synthesis of related dinitro compounds, such as 4,6-Dinitro-7-(thiazol-2-ylamino)benzo[c] mdpi.comnih.govnumberanalytics.comoxadiazole 1-oxide, has also been reported, highlighting the feasibility of introducing multiple nitro groups onto a benzofused heterocyclic system. mdpi.com
However, a significant research gap exists specifically for this compound. There is a lack of published literature detailing its specific synthesis, comprehensive characterization, and exploration of its chemical and physical properties. The precise influence of the two nitro groups at the 4 and 6 positions on the electronic structure, reactivity, and potential applications of the 2-aminobenzothiazole (B30445) core remains largely unexplored. This gap presents a considerable opportunity for novel research in the field of energetic materials, medicinal chemistry, and material science. The diverse biological activities noted in other nitro compounds suggest that a thorough investigation into this specific molecule is warranted. nih.gov
| Research Area | Key Contributions to Related Compounds | Identified Research Gaps for this compound |
| Synthesis | Established methods for mono-nitration and synthesis of related dinitro heterocycles. rjpbcs.commdpi.com | Lack of a documented, optimized synthesis protocol. |
| Characterization | Spectroscopic data (IR, NMR) available for mono-nitro derivatives. rjpbcs.com | Comprehensive spectroscopic and crystallographic data are unavailable. |
| Biological Activity | Antimicrobial activity reported for Schiff base derivatives of 2-amino-6-nitrobenzothiazole. rjpbcs.com | No studies on its potential biological or pharmacological properties. |
| Theoretical Studies | Computational analyses of various benzothiazole (B30560) derivatives have been performed. mdpi.com | Specific theoretical calculations of its electronic structure and properties are needed. |
Emerging Methodologies for Synthesis and Advanced Characterization
Future synthetic research on this compound would benefit from the adoption of modern, greener methodologies. Traditional nitration methods often involve harsh conditions and the use of strong acids. Emerging trends in the synthesis of benzothiazoles focus on sustainable chemistry, which could be adapted for the dinitration of 2-aminobenzothiazole. nih.gov This includes the use of milder nitrating agents, solvent-free reaction conditions, and catalytic systems to improve yield and reduce environmental impact.
For the advanced characterization of this compound, a combination of spectroscopic and analytical techniques will be crucial. High-resolution mass spectrometry (HRMS) would be essential for confirming the molecular formula. Nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and potentially 15N NMR, would provide detailed structural information. Single-crystal X-ray diffraction would be invaluable for elucidating the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. Advanced techniques such as thermal analysis (e.g., DSC, TGA) would also be important to assess its thermal stability, a key parameter for potential applications in energetic materials.
Synergistic Approaches Combining Theoretical and Experimental Studies
A powerful strategy for advancing the understanding of this compound involves the integration of theoretical and experimental approaches. Computational chemistry, particularly density functional theory (DFT), can provide significant insights into the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting its reactivity and spectral characteristics. mdpi.com
Theoretical calculations can be employed to:
Predict the most stable conformation of the molecule.
Calculate its vibrational frequencies to aid in the interpretation of infrared and Raman spectra.
Estimate its detonation performance and thermal stability, which is particularly relevant for energetic materials. nih.gov
Model its potential interactions with biological targets, guiding experimental screening for pharmacological activity. distantreader.org
Experimental synthesis and characterization would then serve to validate and refine the theoretical models. This synergistic approach can accelerate the research process, allowing for a more targeted and efficient exploration of the compound's properties and potential applications. The field of computational chemistry has proven to be a significant tool for understanding the interactions of nitro compounds with biological targets. nih.gov
Potential for Novel Chemical Discoveries Involving the Compound
The unique structure of this compound, featuring an electron-rich amino group and two strongly electron-withdrawing nitro groups on a benzothiazole scaffold, suggests a rich and largely unexplored reaction chemistry. The nitro groups have the capacity to activate compounds for various chemical transformations. uni-rostock.de This could lead to the discovery of novel compounds with interesting properties.
Potential areas for novel chemical discoveries include:
Derivatization: The amino group can serve as a handle for further functionalization, leading to the synthesis of a library of new derivatives with potentially enhanced biological activities or material properties.
Energetic Materials: The high nitrogen and oxygen content suggests that this compound, or its derivatives, could be investigated as a component of energetic materials or as a precursor to more complex high-energy-density compounds.
Medicinal Chemistry: The benzothiazole core is a known pharmacophore, and the presence of nitro groups can modulate biological activity. nih.gov The compound could be a lead structure for the development of new therapeutic agents.
Material Science: The dinitro-substituted benzothiazole framework could be a building block for the synthesis of novel organic materials with interesting optical or electronic properties.
The exploration of this compound is poised to contribute significantly to the field of heterocyclic chemistry. The combination of modern synthetic methods, advanced characterization techniques, and integrated theoretical-experimental studies will be instrumental in unlocking the full potential of this intriguing molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
